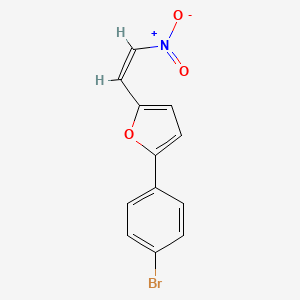![molecular formula C11H12BrN3OS B6126045 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound may exert its antimicrobial activity by inhibiting the synthesis of essential cellular components such as proteins and nucleic acids. In addition, this compound may also exert its anticancer activity by inducing apoptosis or cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity in vitro and in vivo. This compound has been shown to have minimal effects on normal cells, making it a potential candidate for the development of new therapeutics. Additionally, this compound has been shown to exhibit good solubility in water, making it a potential candidate for the development of new drug formulations.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide in lab experiments is its low toxicity and good solubility in water. Additionally, this compound has been shown to exhibit good stability under various conditions, making it a reliable candidate for use in experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some experiments.
将来の方向性
There are many potential future directions for the study of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, this compound may be further studied for its potential use in the treatment of cancer and other diseases. Furthermore, the synthesis of new analogs of this compound may lead to the development of more potent and selective compounds for use in various applications.
合成法
The synthesis of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide has been achieved using various methods. One of the most common methods involves the reaction of 4-bromo-2-thiophenecarboxylic acid with N-(3-aminopropyl)imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This reaction leads to the formation of the desired compound in good yield.
科学的研究の応用
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
特性
IUPAC Name |
4-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c12-9-6-10(17-7-9)11(16)14-2-1-4-15-5-3-13-8-15/h3,5-8H,1-2,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEJPBOKLPZTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)

![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)